

Technical Guide: Structural Elucidation of 5-Bromo-4-methylpyridine-2-carboxamide

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Compound of Interest

Compound Name:	5-Bromo-4-methylpyridine-2-carboxamide
CAS No.:	1809158-16-4
Cat. No.:	B1376479

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Executive Summary

In kinase inhibitor development, the **5-Bromo-4-methylpyridine-2-carboxamide** scaffold is a high-value intermediate.^{[1][2]} The bromine handle at C5 allows for Suzuki-Miyaura coupling, while the C2-amide provides a hydrogen-bond donor/acceptor motif critical for ATP-pocket binding.^{[1][2]}

However, the synthesis of substituted pyridines often yields regioisomeric mixtures (e.g., 3-bromo vs. 5-bromo isomers) that are difficult to separate by standard HPLC.^{[1][2]}

Unambiguous structural confirmation is mandatory. This guide details the specific NMR logic required to distinguish the target molecule from its isomers, utilizing the unique coupling patterns of the pyridine ring.

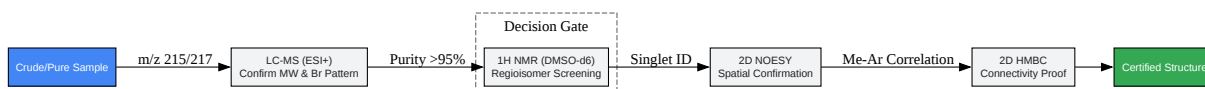
Synthetic Context & Impurity Profile

To interpret the spectra correctly, one must understand the genesis of the sample. This molecule is typically synthesized via two primary routes:

- Radical Bromination/Hydrolysis: Starting from 2-cyano-4-methylpyridine.
 - Risk: Bromination can occur at the benzylic methyl group (impurity: 2-cyano-4-(bromomethyl)pyridine).[1][2]
- Electrophilic Aromatic Substitution: Bromination of 4-methylpyridine-2-carboxamide.
 - Risk: Regioisomers.[1][2][3][4][5] The directing effects of the amide (electron-withdrawing, meta-director) and methyl (electron-donating, ortho/para-director) compete.[2]
 - Target: 5-Bromo (ortho to methyl, beta to nitrogen).[1][2][6]
 - Impurity: 3-Bromo (ortho to amide, beta to nitrogen).[1][2]

Analytical Strategy: The Elucidation Workflow

The following workflow ensures a self-validating dataset.



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Figure 1: Step-by-step elucidation workflow ensuring structural integrity.

Deep Dive: NMR Logic & Regioisomer Differentiation

The critical challenge is distinguishing the 5-Bromo isomer from the 3-Bromo isomer.[2]

The "Para-Singlet" Rule (1H NMR)

The substitution pattern leaves protons only at positions 3 and 6.[1]

- H3: Located

to the Ring Nitrogen and

to the Carbonyl.

- H6: Located

to the Ring Nitrogen (highly deshielded).

Crucial Observation: In the target molecule (5-Bromo), H3 and H6 are para to each other across the ring.

- Para-coupling (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">

): In pyridines, para-coupling is negligible (

Hz).[2]

- Result: Both aromatic signals will appear as sharp singlets.[1][2]

Contrast with 3-Bromo isomer: If the bromine were at position 3, the remaining protons would be at positions 5 and 6.

- Ortho-coupling (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">

): H5 and H6 are ortho.[2]

- Result: Two doublets with a coupling constant of

Hz.

Spatial Confirmation (NOESY)

To definitively assign which singlet is H3 and which is H6, and to confirm the Methyl group is at position 4 (adjacent to H3 and Br, but not H6):

- Methyl (Pos 4)

H3: Strong NOE correlation expected (close proximity).

- Methyl (Pos 4) `ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">`

H6: NO correlation (separated by Bromine at Pos 5).[2]

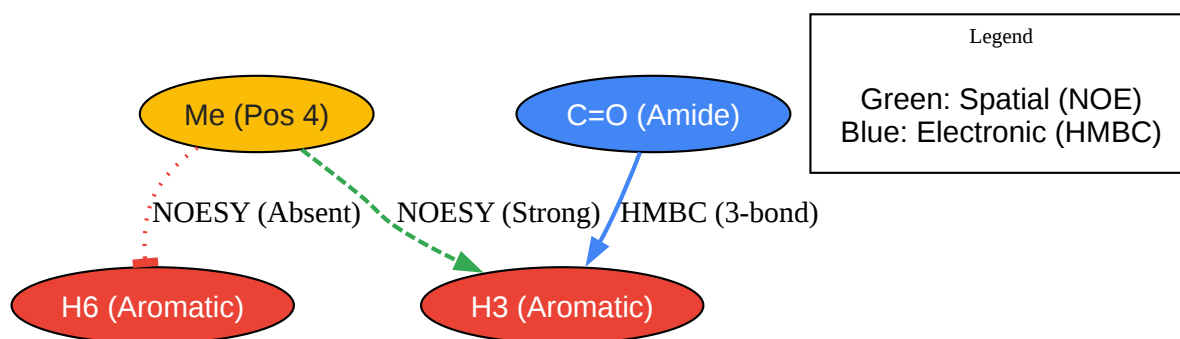
Connectivity Proof (HMBC)

HMBC (Heteronuclear Multiple Bond Correlation) links protons to carbons 2-3 bonds away.[1]
[2]

- Amide Carbonyl (

): Will show a strong

correlation to H3. It will not correlate to H6. This anchors the H3 singlet next to the amide.



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Figure 2: Key NOESY and HMBC correlations required to confirm the 5-Bromo-4-methyl substitution pattern.

Experimental Protocols

Sample Preparation (NMR)[1][2][7][8]

- Solvent:DMSO-d6 is mandatory.[1][2]

- Reasoning: Chloroform () often causes the amide protons () to broaden or disappear due to exchange. DMSO stabilizes the amide rotamers via hydrogen bonding, yielding distinct doublets or broad singlets for the protons, which aids in integration.
- Concentration: 10-15 mg in 0.6 mL solvent.
- Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming artifacts on the aromatic singlets.

Data Acquisition Parameters (400 MHz or higher)

- ¹H NMR:
 - Spectral Width: -2 to 14 ppm.[1][2]
 - Relaxation Delay (D1): `ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">` seconds (Critical for accurate integration of aromatic protons with long T1).[2]
 - Scans: 16-32.[1][2]
- ¹³C NMR (Proton Decoupled):
 - Scans:
(Quaternary carbons at C2, C4, C5, and C=O are slow to relax and have no NOE enhancement).
- NOESY:
 - Mixing Time: 300-500 ms.[1][2]

Standardized Data Reporting

The following data represents the theoretical consensus for the pure compound in DMSO-d6.

Assignment	Shift (ppm)	Multiplicity	Integration	Coupling ()	Notes
H6	8.65 - 8.75	Singlet (s)	1H	-	to N, deshielded by Br
H3	8.05 - 8.15	Singlet (s)	1H	-	to N, to C=O
NH (a)	~8.00	Broad (br s)	1H	-	H-bonded amide proton
NH (b)	~7.60	Broad (br s)	1H	-	Solvent exposed amide proton
CH3	2.35 - 2.45	Singlet (s)	3H	-	Benzylic methyl

Mass Spectrometry (ESI+):

- Parent Ion:
- Pattern: 1:1 doublet intensity (Characteristic of mono-bromine substitution)

).[2]

References

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